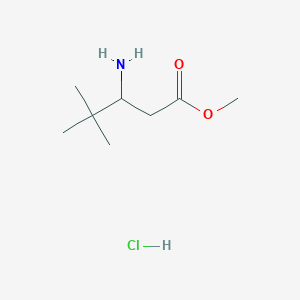

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Stereoselectivity in Bioactive Oligopeptides Synthesis

Imidazolidin-4-ones, like 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide, are used in bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis. The synthesis involves alpha-aminoamide reacting with ketones or aldehydes, followed by intramolecular cyclization. This process is unexpectedly stereoselective, especially with benzaldehydes containing certain substituents. This stereoselectivity is crucial in drug design and bioactive compound synthesis (Ferraz et al., 2007).

Medicinal Chemistry and Drug Metabolism

In medicinal chemistry, modifications of the imidazolidine structure, like in 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide, are crucial for reducing metabolism mediated by enzymes like aldehyde oxidase. These modifications enhance drug stability and efficacy, particularly in drugs targeting the central nervous system or cancer treatment (Linton et al., 2011).

Corrosion Inhibition

Compounds like 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide are explored for their corrosion inhibition properties. Their effectiveness in preventing metal corrosion, especially in acidic media, is of significant interest in materials science and engineering. Theoretical studies based on density functional theory help in understanding their reactivity and efficiency as corrosion inhibitors (Cruz et al., 2004).

Antagonists in Bone Turnover

Imidazolidine derivatives are potent antagonists of specific receptors, like the alpha(v)beta(3) receptor, making them valuable in the treatment and prevention of diseases like osteoporosis. Their role in modulating bone turnover highlights their potential in clinical therapeutics (Hutchinson et al., 2003).

Conjugate Addition in Organic Synthesis

The compound's ability to react with α,β-enones and other Michael acceptors via conjugate addition is significant in organic synthesis. This property is utilized to create a variety of complex molecules, illustrating the compound's versatility in synthetic organic chemistry (Jones & Hirst, 1989).

特性

IUPAC Name |

2-oxo-N-prop-2-enylimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRWLNHNWAIDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)

![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)

![4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2991750.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2991756.png)

![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)